1-{5-[(4-Methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5-[(4-Methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. These compounds have garnered significant interest due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(4-Methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one typically involves the reaction of 4-methylphenylamine with thiocarbohydrazide under acidic conditions to form the intermediate 5-(4-methylphenyl)amino-1,2,4-thiadiazole. This intermediate is then reacted with acetone under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. These systems allow for precise control of temperature, pressure, and reaction time, leading to more efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
1-{5-[(4-Methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
1-{5-[(4-Methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{5-[(4-Methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the replication of bacterial and cancer cells by disrupting DNA replication processes. It may also interact with enzymes and proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole: Similar structure but lacks the propan-2-one moiety.
5-(4-Methylphenyl)-1,3,4-thiadiazole-2-amine: Another thiadiazole derivative with similar pharmacological properties.
Uniqueness
1-{5-[(4-Methylphenyl)amino]-1,2,4-thiadiazol-3-yl}propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propan-2-one moiety enhances its reactivity and potential therapeutic applications compared to other similar compounds .
Properties
CAS No. |
443111-46-4 |
---|---|
Molecular Formula |
C12H13N3OS |
Molecular Weight |
247.32 g/mol |
IUPAC Name |
1-[5-(4-methylanilino)-1,2,4-thiadiazol-3-yl]propan-2-one |
InChI |
InChI=1S/C12H13N3OS/c1-8-3-5-10(6-4-8)13-12-14-11(15-17-12)7-9(2)16/h3-6H,7H2,1-2H3,(H,13,14,15) |
InChI Key |
GNVDDGNHAHAHCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NS2)CC(=O)C |
solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.